1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate
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Overview
Description
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate is a complex organic compound that belongs to the class of thienothiopyran derivatives This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system fused with a 4-chlorobenzoate moiety
Preparation Methods
The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of thiophene derivatives with appropriate reagents to form the thieno[2,3-b]thiopyran core.
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dioxido group to a sulfide, altering the compound’s reactivity and properties.
Substitution: The 4-chlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents employed .
Scientific Research Applications
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s dioxido group can participate in redox reactions, influencing the activity of target proteins. Additionally, the thieno[2,3-b]thiopyran core can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate can be compared with other thienothiopyran derivatives, such as:
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate: Similar structure but with a different position of the chlorine atom, affecting its reactivity and applications.
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate:
Properties
Molecular Formula |
C14H11ClO4S2 |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO4S2/c15-10-3-1-9(2-4-10)13(16)19-12-5-7-20-14-11(12)6-8-21(14,17)18/h1-5,7,12H,6,8H2 |
InChI Key |
QAMKLTPAHZXTKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(C=CS2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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